3-TrifluoroMethyl-Benzamidine

説明

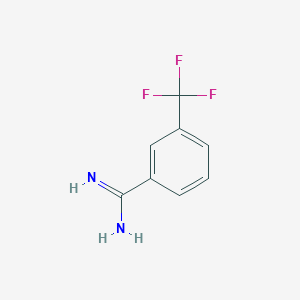

3-Trifluoromethyl-Benzamidine (systematic name: 3-(Trifluoromethyl)benzenecarboximidamide hydrochloride) is a benzamidine derivative with the molecular formula C₈H₈ClF₃N₂ and a molecular weight of 224.61 g/mol . It exists as a hydrochloride salt, enhancing its solubility in polar solvents. The compound is characterized by a trifluoromethyl (-CF₃) group at the meta position of the benzene ring and an amidine (-C(=NH)NH₂) functional group, which is protonated in its hydrochloride form.

Key properties include:

- CAS Registry Number: 62980-03-4 .

- Storage: Requires storage under inert gas (nitrogen/argon) at 2–8°C due to its sensitivity to moisture and oxygen .

- Applications: Used as a pharmaceutical intermediate, notably in the synthesis of tolterodine tartrate (a urinary antispasmodic) . Its amidine group enables strong hydrogen-bonding interactions, making it valuable in enzyme inhibition studies .

特性

IUPAC Name |

3-(trifluoromethyl)benzenecarboximidamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3N2/c9-8(10,11)6-3-1-2-5(4-6)7(12)13/h1-4H,(H3,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDVHJZUOARUZME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C(=N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

3-TrifluoroMethyl-Benzamidine (3-TFB), a compound characterized by its trifluoromethyl group attached to a benzamidine moiety, has garnered attention for its potential biological activities, particularly as an enzyme inhibitor. This article explores the biological activity of 3-TFB, including its mechanism of action, structural characteristics, and relevant research findings.

Chemical Structure and Properties

3-TFB has the molecular formula C8H8ClF3N2 and is often encountered in its hydrochloride form. The trifluoromethyl group significantly influences the compound's chemical reactivity and biological interactions. The electronegative nature of the trifluoromethyl group enhances binding affinity to various proteins, indicating its potential utility in drug development aimed at specific enzyme inhibition.

The mechanism by which 3-TFB exerts its biological effects is primarily through enzyme inhibition. Research indicates that the trifluoromethyl substitution enhances the compound's ability to bind to target enzymes, thereby modulating biochemical pathways involved in disease processes. While specific target enzymes are still under investigation, initial studies suggest that 3-TFB may interact with enzymes critical for cellular functions.

Enzyme Inhibition

3-TFB has shown promise as an inhibitor of certain enzymes, which could have implications in therapeutic applications. The binding affinity and specificity of 3-TFB are enhanced due to the presence of the trifluoromethyl group, making it a candidate for further exploration in drug development.

Comparative Analysis with Related Compounds

A comparative analysis of 3-TFB with structurally similar compounds reveals insights into its unique properties:

| Compound Name | Trifluoromethyl Position | Unique Properties |

|---|---|---|

| This compound | Meta | Enhanced enzyme inhibition |

| 4-TrifluoroMethyl-Benzamidine | Para | Slightly different reactivity |

| Benzamidine | None | Baseline structure without fluorination |

| 5-Bis(trifluoromethyl)benzamidine | Two positions | Increased reactivity and potential potency |

This table illustrates how the position and number of trifluoromethyl groups influence the chemical behavior and potential applications of these compounds.

Case Studies

Several studies have focused on the biological activity of 3-TFB:

- Inhibition Studies : A study demonstrated that 3-TFB effectively inhibited specific enzymes involved in metabolic pathways. The results indicated a dose-dependent response, highlighting its potential as a therapeutic agent.

- Binding Affinity Analysis : Research utilizing surface plasmon resonance (SPR) showed that 3-TFB had a significantly higher binding affinity for target proteins compared to non-fluorinated analogs. This reinforces the importance of the trifluoromethyl group in enhancing interaction with biological targets.

Future Directions

The ongoing research into this compound emphasizes its potential as a valuable compound in medicinal chemistry. Future studies should focus on:

- Identifying Specific Targets : Further elucidation of the specific enzymes and pathways affected by 3-TFB will be crucial for understanding its full therapeutic potential.

- Clinical Applications : Investigating the efficacy of 3-TFB in clinical settings will be essential to determine its viability as a drug candidate.

- Structural Modifications : Exploring structural modifications could lead to compounds with improved efficacy and selectivity.

類似化合物との比較

Structural and Functional Group Differences

The trifluoromethyl group (-CF₃) is a common feature among the compared compounds, but differences in functional groups dictate their reactivity and applications:

Physicochemical Properties

- Stability: The amidine derivative is highly hygroscopic and requires inert storage, whereas 3-trifluoromethylaniline and m-trifluoromethylphenol are more stable under ambient conditions . The hydrochloride salt form of this compound improves its aqueous solubility compared to the free base .

- Thermodynamic Data: 3-Trifluoromethylaniline has a boiling point of 72–74°C at 18 mmHg and a liquid-phase standard enthalpy of formation (ΔfH°liquid) of -292.6 kJ/mol . No direct thermodynamic data are available for this compound HCl, but its decomposition temperature is likely higher due to ionic interactions in the solid state.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 3-Trifluoromethyl-Benzamidine with high purity?

- Methodology : Optimize reaction conditions (solvent, temperature, catalyst) based on analogous trifluoromethyl-containing amine syntheses. For example, tetrahydrofuran (THF) and triethylamine (Et₃N) are effective for stabilizing intermediates and removing byproducts like triethylammonium chloride . Monitor reactions using thin-layer chromatography (TLC) to confirm completion. Purify via column chromatography or recrystallization, referencing protocols for structurally similar benzylamine derivatives .

Q. How can basic characterization techniques (NMR, IR) confirm the structure of this compound?

- Methodology : Use ¹⁹F NMR to identify the trifluoromethyl group (δ ~ -60 ppm, characteristic splitting). In ¹H NMR, aromatic protons adjacent to the amidine group show downfield shifts due to conjugation. IR spectroscopy can validate amidine N-H stretches (~3300 cm⁻¹) and C≡N vibrations (~1650 cm⁻¹). Compare data to structurally related compounds like 3,5-bis(trifluoromethyl)aniline for benchmarking .

Q. What experimental conditions are critical for assessing the compound’s stability in storage?

- Methodology : Conduct accelerated stability studies under varying temperatures (e.g., 4°C, 25°C) and humidity levels. Monitor degradation via HPLC or mass spectrometry. Store in inert atmospheres (argon) to prevent oxidation, as trifluoromethyl groups may hydrolyze under acidic/basic conditions. Reference thermal data from analogous compounds (e.g., boiling points, phase changes) to design stability protocols .

Advanced Research Questions

Q. How can researchers resolve contradictory data on the thermal stability of this compound across studies?

- Methodology : Perform systematic reviews of experimental parameters (e.g., heating rates, sample purity). Use differential scanning calorimetry (DSC) to measure decomposition temperatures under controlled atmospheres. Replicate conflicting studies with standardized protocols, noting discrepancies in pressure or instrumentation (e.g., reduced-pressure boiling point data in ). Apply contradiction analysis frameworks from qualitative research to isolate variables .

Q. What advanced spectroscopic or computational methods elucidate the reaction mechanisms involving this compound?

- Methodology : Employ kinetic studies (e.g., variable-temperature NMR) to track intermediate formation. Use density functional theory (DFT) to model transition states, focusing on electron-withdrawing effects of the trifluoromethyl group. X-ray crystallography (as in phosphazene systems ) can resolve steric influences on amidine reactivity. Cross-reference thermochemical data (e.g., ΔrH°, ΔrG°) to validate mechanistic pathways .

Q. How can structure-activity relationship (SAR) studies optimize the compound’s biological or catalytic activity?

- Methodology : Synthesize derivatives with modified substituents (e.g., replacing trifluoromethyl with methyl or halogens). Test activity in target assays (e.g., enzyme inhibition) and correlate with computational descriptors (logP, polar surface area). Use regression models to identify critical functional groups, referencing SAR strategies for benzamide-pyrimidine hybrids .

Q. What strategies mitigate over-constraining in experimental design for high-throughput screening of this compound derivatives?

- Methodology : Apply constraint-based random simulation to generate diverse compound libraries while avoiding impractical synthetic routes . Use iterative design-of-experiments (DoE) to balance variables like solvent polarity and reaction time. Validate with orthogonal analytical methods (e.g., LC-MS, UV-Vis) to ensure data reproducibility .

Data Interpretation & Contradiction Analysis

Q. How should researchers interpret conflicting solubility data for this compound in polar vs. nonpolar solvents?

- Methodology : Reassess solvent polarity indices (e.g., Hansen parameters) and compound purity. Conduct solubility tests under standardized conditions (e.g., 25°C, inert atmosphere). Use molecular dynamics simulations to model solute-solvent interactions, emphasizing the amphiphilic nature of the amidine group. Compare results to structurally similar anilines, which exhibit solubility contradictions due to crystallinity variations .

Q. What statistical approaches validate the reproducibility of synthetic yields for this compound?

- Methodology : Perform triplicate syntheses under identical conditions, calculating mean yields and standard deviations. Apply ANOVA to identify significant variables (e.g., catalyst loading). Use Bayesian inference to model uncertainty, especially for low-yield reactions. Cross-reference reproducibility protocols from phosphazene synthesis studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。